4,4'-Difluorobenzil
Overview
Description
1,2-bis(4-fluorophenyl)ethane-1,2-dione is an organic compound with the molecular formula C14H8F2O2 It is a substituted benzil, characterized by the presence of two fluorine atoms on the phenyl rings
Scientific Research Applications
1,2-bis(4-fluorophenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Safety and Hazards
Future Directions
4,4’-Difluorobenzil is suitable for use in the preparation of 2,3-bis (4-fluorophenyl)thieno [3,4- b ]pyrazine . It may also be used in the synthesis of poly (ether-α-diketone)s, via nucleophilic substitution reaction with bisphenol A . These potential applications suggest that 4,4’-Difluorobenzil could have significant future utility in various fields of chemistry.
Mechanism of Action
Mode of Action
It’s known that it’s a benzil derivative
Biochemical Pathways
It’s known that it can undergo condensation with fe2(sh)2(co)6 to afford the adduct fe2s2c2(oh)2(c6h4-4-f)26
Action Environment
It’s known that it’s soluble in water , which suggests that its action could be influenced by the aqueous environment in biological systems.
Biochemical Analysis
Biochemical Properties
4,4’-Difluorobenzil plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been reported to undergo condensation reactions with benzylurea and phenethylurea . Additionally, 4,4’-Difluorobenzil interacts with iron-sulfur clusters, forming adducts such as Fe2S2C2(OH)2(C6H4-4-F)26 . These interactions suggest that 4,4’-Difluorobenzil can participate in complex biochemical pathways, potentially influencing various enzymatic activities.
Cellular Effects
The effects of 4,4’-Difluorobenzil on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,4’-Difluorobenzil has been shown to affect the expression of acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE) genes . These enzymes are crucial for neurotransmission, indicating that 4,4’-Difluorobenzil may have implications in neurological functions and disorders.
Molecular Mechanism
At the molecular level, 4,4’-Difluorobenzil exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, the interaction of 4,4’-Difluorobenzil with iron-sulfur clusters suggests a potential role in redox reactions and electron transport . These molecular interactions can lead to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of 4,4’-Difluorobenzil over time are critical factors in its biochemical applications. In laboratory settings, 4,4’-Difluorobenzil has been observed to maintain its stability under specific conditions, but it may degrade under prolonged exposure to light or heat . Long-term studies have shown that 4,4’-Difluorobenzil can have sustained effects on cellular functions, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 4,4’-Difluorobenzil vary with different dosages in animal models. At lower doses, 4,4’-Difluorobenzil may exhibit beneficial effects on cellular functions and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in enzyme activities and metabolic imbalances . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
4,4’-Difluorobenzil is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by participating in redox reactions and electron transport chains . The compound’s interactions with iron-sulfur clusters further suggest its role in oxidative phosphorylation and energy metabolism.
Transport and Distribution
Within cells and tissues, 4,4’-Difluorobenzil is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 4,4’-Difluorobenzil is crucial for optimizing its therapeutic and experimental applications.
Subcellular Localization
The subcellular localization of 4,4’-Difluorobenzil is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . The localization of 4,4’-Difluorobenzil within mitochondria, for example, suggests its involvement in mitochondrial functions and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-bis(4-fluorophenyl)ethane-1,2-dione can be synthesized through the reaction of benzene-1,2-diamine with 1,2-bis(4-fluorophenyl)ethane-1,2-dione in ethanol at 85°C under nitrogen protection. The reaction mixture is stirred for 12 hours, followed by evaporation to remove most of the solvent and recrystallization to obtain the product .
Industrial Production Methods
Industrial production methods for 1,2-bis(4-fluorophenyl)ethane-1,2-dione are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,2-bis(4-fluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione to diols.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones
Reduction: Diols
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
1,2-bis(4-fluorophenyl)ethane-1,2-dione can be compared with other similar compounds, such as:
Benzil (1,2-diphenylethane-1,2-dione): Lacks fluorine substituents, leading to different chemical properties and reactivity.
1,2-bis(4-chlorophenyl)ethane-1,2-dione: Contains chlorine atoms instead of fluorine, resulting in variations in reactivity and applications.
1,2-bis(4-bromophenyl)ethane-1,2-dione: Bromine substituents impart different electronic and steric effects compared to fluorine.
Properties
IUPAC Name |
1,2-bis(4-fluorophenyl)ethane-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKULQOUSCHDGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060374 | |
Record name | bis(4-Fluorophenyl) ethanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579-39-5 | |
Record name | 1,2-Bis(4-fluorophenyl)-1,2-ethanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=579-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanedione, 1,2-bis(4-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanedione, 1,2-bis(4-fluorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | bis(4-Fluorophenyl) ethanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Difluorobenzil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the catalytic properties of 4,4'-Difluorobenzil and its applications in organic synthesis?
A1: this compound functions as an inexpensive, commercially available organic photoredox mediator in visible-light-induced photoredox catalysis. [] Upon activation by visible light, it facilitates single electron transfer oxidation of various substrates. For example, it enables the generation of perfluoroalkyl radicals from their corresponding sulfinates. [] This property makes it particularly useful in asymmetric three-component fluoroalkylation reactions, leading to the formation of complex fluoroalkyl-containing chiral compounds with high enantioselectivity. []
Q2: Can you describe the synthesis of polymers using this compound as a starting material?
A2: this compound serves as a key monomer in the synthesis of various polymers. For instance, poly(arylene ether diketone)s are synthesized via aromatic nucleophilic displacement reaction of this compound with different bisphenols in the presence of anhydrous potassium carbonate. [] This reaction is typically carried out in diphenylsulfone at elevated temperatures. The resulting polymers exhibit desirable properties such as high inherent viscosity, glass transition temperatures, and excellent thermal stability. [] Another example involves the reaction of this compound with 4,4’-isopropylidenediphenol to produce poly (ether benzil) (PEB), which can be further reacted with diamines to yield poly(aryl ether quinoxaline)s (PEQs) with controlled molecular weight. [] These PEQs possess excellent solubility in organic solvents, high glass transition temperatures, and good thermal properties, making them promising materials for various applications. []
Q3: How does the structure of this compound relate to its reactivity in nucleophilic substitution reactions?
A3: The two fluorine atoms in this compound, being highly electronegative, create electron-deficient sites on the aromatic rings. [] This electron deficiency activates the molecule towards nucleophilic aromatic substitution reactions, where nucleophiles can attack these electron-poor carbons, displacing the fluorine atoms. [] This reactivity makes this compound a valuable building block for the synthesis of a diverse range of compounds.
Q4: Are there any studies on the analytical methods used for characterizing and quantifying this compound?
A4: While the provided abstracts don't delve into specific analytical methods for this compound, common techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm its structure. [] For quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), potentially coupled with mass spectrometry, could be employed depending on the specific application and required sensitivity.
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